N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and a methoxyphenyl group
Properties
Molecular Formula |
C24H19ClN6O4S |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19ClN6O4S/c1-35-20-10-7-16(8-11-20)23-28-29-24(30(23)18-5-3-2-4-6-18)36-15-22(32)27-26-14-17-13-19(31(33)34)9-12-21(17)25/h2-14H,15H2,1H3,(H,27,32)/b26-14+ |
InChI Key |
VGDCLPYIMVHQAS-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe final step involves the condensation of the hydrazide with the nitrophenyl group under specific reaction conditions, such as the use of a suitable solvent and a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups and structural features. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the triazole ring and the nitrophenyl group may confer enhanced stability and reactivity, making it a valuable compound for various applications .
Biological Activity
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a triazole ring, which is known for its diverse biological activities, and a nitrophenyl group that may contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, in vitro tests against various bacterial strains have shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
| Proteus mirabilis | Active at 1 mM |
These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The anticancer potential of similar compounds has also been investigated. For example, derivatives with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| H460 (Lung cancer) | 193.93 |
| A549 (Lung cancer) | 208.58 |
| HT-29 (Colon cancer) | 238.14 |
| SMMC-7721 (Liver cancer) | 269 |
These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including inhibition of anti-apoptotic proteins .
The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS) and interference with DNA synthesis. The nitro group can undergo reduction to form reactive intermediates that can damage cellular macromolecules leading to cell death .
Case Studies
- Antibacterial Efficacy : A study conducted by Shafiee et al. (2007) evaluated the antibacterial efficacy of various nitroimidazole derivatives, including those structurally related to the target compound. They found significant activity against both Gram-positive and Gram-negative bacteria using standard agar disc-diffusion methods .
- Cytotoxicity Assessment : In another study focusing on triazole derivatives, researchers reported that certain compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
